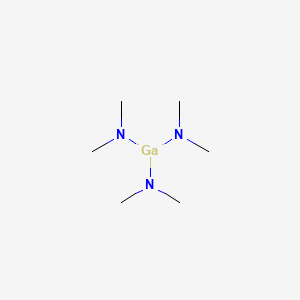

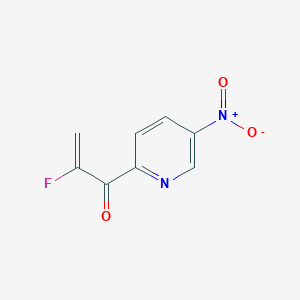

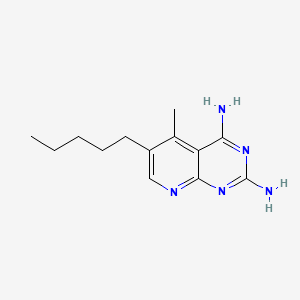

![molecular formula C32H31N5O3 B13812306 9-[(1S,3R,4S)-2-Methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]-6-(phenylmethoxy)-9H-Purin-2-amine](/img/structure/B13812306.png)

9-[(1S,3R,4S)-2-Methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]-6-(phenylmethoxy)-9H-Purin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Entecavir Intermediate, N8, is a crucial compound in the synthesis of Entecavir, an antiviral medication used primarily for the treatment of chronic hepatitis B virus infection. Entecavir is a guanosine nucleoside analogue that inhibits the replication of the hepatitis B virus by targeting the viral DNA polymerase .

Méthodes De Préparation

The preparation of Entecavir Intermediate, N8, involves several synthetic routes and reaction conditions. One method includes the reaction of Entecavir Intermediate, N8, with boron trichloride at an ultralow temperature to remove a benzyl protecting group, resulting in the formation of N8.5 . Another approach involves the use of green chemistry techniques, such as FTIR methods, to identify and quantify Entecavir in bulk and pharmaceutical dosage forms . Industrial production methods often involve high shear granulation processes to produce stable and uniform formulations of Entecavir .

Analyse Des Réactions Chimiques

Entecavir Intermediate, N8, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include boron trichloride for deprotection and lead tetraacetate for oxidative cleavage . The major products formed from these reactions are intermediates that further undergo transformations to yield the final active pharmaceutical ingredient, Entecavir .

Applications De Recherche Scientifique

Entecavir Intermediate, N8, has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a key intermediate in the synthesis of Entecavir, which is crucial for developing antiviral therapies . In biology and medicine, Entecavir is used to treat chronic hepatitis B virus infection, and its intermediate, N8, plays a vital role in the drug’s production . Additionally, Entecavir has shown potential in oncology as an inhibitor of lysine-specific demethylase 5B, which is involved in various cancers . In the industry, the production of Entecavir and its intermediates involves advanced synthetic techniques and quality control measures to ensure the efficacy and safety of the final product .

Mécanisme D'action

The mechanism of action of Entecavir involves its intracellular phosphorylation to guanosine triphosphate, which competes with natural substrates to inhibit the hepatitis B viral polymerase . This inhibition blocks reverse transcriptase activity, reducing viral DNA synthesis and preventing the replication of the hepatitis B virus . Entecavir targets all three activities of the viral polymerase: base priming, reverse transcription of the negative strand from the pregenomic messenger RNA, and synthesis of the positive strand of HBV DNA .

Comparaison Avec Des Composés Similaires

Entecavir Intermediate, N8, can be compared with other nucleoside analogues used in the treatment of chronic hepatitis B, such as lamivudine, adefovir, and telbivudine . While all these compounds inhibit viral replication, Entecavir has shown superior efficacy and a higher genetic barrier to resistance . This makes Entecavir a preferred choice for long-term treatment of chronic hepatitis B . The unique structure and mechanism of action of Entecavir, facilitated by its intermediate, N8, contribute to its effectiveness and reduced likelihood of resistance development .

Propriétés

Formule moléculaire |

C32H31N5O3 |

|---|---|

Poids moléculaire |

533.6 g/mol |

Nom IUPAC |

9-[(1S,3R,4S)-2-methylidene-3,4-bis(phenylmethoxy)cyclopentyl]-6-phenylmethoxypurin-2-amine |

InChI |

InChI=1S/C32H31N5O3/c1-22-26(37-21-34-28-30(37)35-32(33)36-31(28)40-20-25-15-9-4-10-16-25)17-27(38-18-23-11-5-2-6-12-23)29(22)39-19-24-13-7-3-8-14-24/h2-16,21,26-27,29H,1,17-20H2,(H2,33,35,36)/t26-,27-,29+/m0/s1 |

Clé InChI |

BDKXZEDMYSWPKO-HPUNYJORSA-N |

SMILES isomérique |

C=C1[C@H](C[C@@H]([C@@H]1OCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4N=C(N=C5OCC6=CC=CC=C6)N |

SMILES canonique |

C=C1C(CC(C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4N=C(N=C5OCC6=CC=CC=C6)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

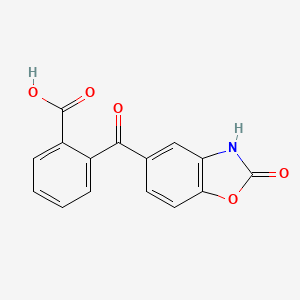

![Sodium 3-(2-([3-(3-sulfonatopropyl)-1,3-benzothiazol-2(3H)-ylidene]methyl)[1]benzothieno[2,3-D][1,3]thiazol-3-ium-3-YL)-1-propanesulfonate](/img/structure/B13812225.png)

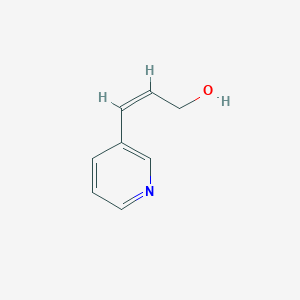

![[(4-Chlorophenyl)(methoxy)methylene]malononitrile](/img/structure/B13812279.png)

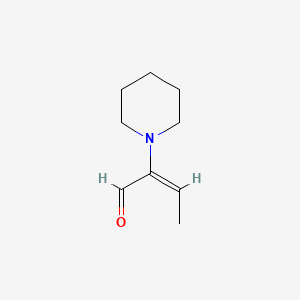

![Dodecanamide, N-[3-(4-morpholinyl)propyl]-](/img/structure/B13812281.png)

![5-Chloro-2-[[[(1-oxo-3-phenyl-2-propenyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13812307.png)